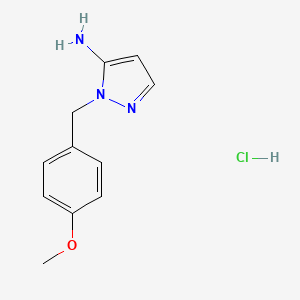
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
Cat. No. B1454003
Key on ui cas rn:
227617-24-5
M. Wt: 239.7 g/mol
InChI Key: LKEUGWIFUNWRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299252B2
Procedure details


2-(4-Methoxybenzyl)-2H-pyrazol-3-ylamine hydrochloride (5.582 g) was neutralized with a saturated sodium bicarbonate solution, and the resulting mixture was extracted with ethyl acetate. To the obtained yellow oil, 2-ethoxymethylenemalonic acid diethyl ester (3.89 mL, 0.7 equivalents) was added. The mixture was stirred at 120° C., and 2-ethoxymethylenemalonic acid diethyl ester (about 1 equivalent in total) was further added thereto while stirring at 120° C. to consume the raw material. The reaction solution was purified by silica-gel column chromatography (ethyl acetate/hexane=2/1 to 3/0) to give 2-{[2-(4-methoxybenzyl)-2H-pyrazol-3-ylamino]methylene}malonic acid diethyl ester (5.420 g, yield: 53%) as a yellow oil.
Quantity
5.582 g
Type
reactant
Reaction Step One



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][N:9]2[C:13]([NH2:14])=[CH:12][CH:11]=[N:10]2)=[CH:6][CH:5]=1.C(=O)(O)[O-].[Na+].[CH2:22]([O:24][C:25](=[O:36])[C:26](=[CH:32]OCC)[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH3:23]>>[CH2:22]([O:24][C:25](=[O:36])[C:26](=[CH:32][NH:14][C:13]1[N:9]([CH2:8][C:7]2[CH:6]=[CH:5][C:4]([O:3][CH3:2])=[CH:16][CH:15]=2)[N:10]=[CH:11][CH:12]=1)[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH3:23] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.582 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=CC=C(CN2N=CC=C2N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 120° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at 120° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to consume the raw material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was purified by silica-gel column chromatography (ethyl acetate/hexane=2/1 to 3/0)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC=1N(N=CC1)CC1=CC=C(C=C1)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.42 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
